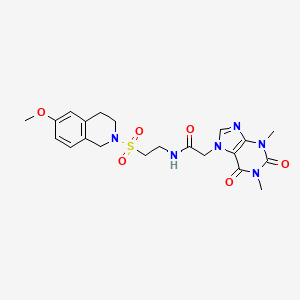

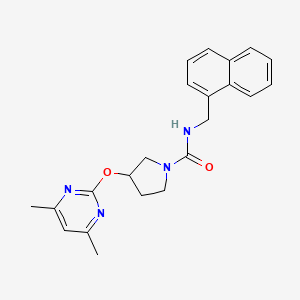

4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule. It has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .

Synthesis Analysis

The synthesis of this compound involves a rapid and high yield synthetic route. The target compound was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material. The final structure of the compound was determined by 1 HNMR spectrum. The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis

X-ray crystallography analyses reveal that the title compound is a monohydrate. Characteristic torsion angel are: C3—C4—C13—C14: 36.9°, C2—C1—C5—C6: 27.5°, C2—C3—C11—O1: 32.8°, C10—C2—C3—C11: 6.3°. This indicates a highly rotational freedom of the pyridyl group linked at C1 and C4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reduction and nucleophilic substitution reactions. The compound was optimized using 2-nitropyridine as raw material .Aplicaciones Científicas De Investigación

c-Met Inhibitors

This compound has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor .

Antioxidant

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidants .

Analgesic

Thiazole derivatives have also been found to have analgesic properties .

Anti-inflammatory

These compounds have been found to have anti-inflammatory properties .

Antimicrobial

Thiazole derivatives have been found to have antimicrobial properties .

Antifungal

Thiazole derivatives have been found to have antifungal properties .

Antiviral

Thiazole derivatives have been found to have antiviral properties .

Antitumor or Cytotoxic

Thiazole derivatives have been found to have antitumor or cytotoxic properties .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-8-11-4-5-16-12(7-11)13-3-2-6-20-13/h2-7,9H,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZLLUVDIYSKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584195.png)

![3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2584197.png)

methanone](/img/structure/B2584198.png)

![9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline](/img/structure/B2584200.png)

![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)

![6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2584213.png)

![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)